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3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Physicochemical profiling Drug-likeness Lead optimization

3-Methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1396760-09-0, PubChem CID is a synthetic small-molecule sulfonamide featuring a 3-methylbenzenesulfonamide warhead connected via a methylene linker to a 4-aminomethylpiperidine core, which is N-functionalized with a pyrazin-2-yl group. The compound belongs to the broader class of N-(pyrazin-2-yl)piperidinyl-benzenesulfonamides, a scaffold that combines structural elements of pyrazinamide-derived antitubercular agents with sulfonamide zinc-binding pharmacophores.

Molecular Formula C17H22N4O2S
Molecular Weight 346.45
CAS No. 1396760-09-0
Cat. No. B2600907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1396760-09-0
Molecular FormulaC17H22N4O2S
Molecular Weight346.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
InChIInChI=1S/C17H22N4O2S/c1-14-3-2-4-16(11-14)24(22,23)20-12-15-5-9-21(10-6-15)17-13-18-7-8-19-17/h2-4,7-8,11,13,15,20H,5-6,9-10,12H2,1H3
InChIKeyQRXCZODZARSTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1396760-09-0): Structural and Pharmacophore Baseline


3-Methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1396760-09-0, PubChem CID 71786413) is a synthetic small-molecule sulfonamide featuring a 3-methylbenzenesulfonamide warhead connected via a methylene linker to a 4-aminomethylpiperidine core, which is N-functionalized with a pyrazin-2-yl group. The compound belongs to the broader class of N-(pyrazin-2-yl)piperidinyl-benzenesulfonamides, a scaffold that combines structural elements of pyrazinamide-derived antitubercular agents with sulfonamide zinc-binding pharmacophores [1]. The sulfonamide –SO2NH– moiety provides hydrogen-bond donor/acceptor capacity and potential for metal ion coordination, while the pyrazine ring offers π-stacking and hydrogen-bonding interactions, and the piperidine spacer contributes conformational flexibility and modulates physicochemical properties [2].

Why Simple In-Class Substitution of 3-Methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide Cannot Be Assumed Equivalent


Compounds within the N-(pyrazin-2-yl)piperidinyl-benzenesulfonamide class are not functionally interchangeable because the position and electronic character of the benzene ring substituent exert a strong influence on anti-infective and enzyme-inhibitory activity. In the structurally related N-(pyrazin-2-yl)benzenesulfonamide series (lacking the piperidine spacer), only amino-substituted derivatives displayed antitubercular activity (MIC = 6.25 μg/mL against M. tuberculosis H37Rv), while unsubstituted and methyl-substituted analogs were inactive [1]. This demonstrates that the sulfonamide scaffold alone is insufficient to guarantee biological activity; the substituent identity and attachment geometry are critical determinants. Consequently, procurement of a loosely similar sulfonamide without verifying the specific substitution pattern risks obtaining a compound with qualitatively different target engagement and assay behavior [2].

Quantitative Differentiation Evidence for 3-Methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1396760-09-0) vs. Closest Structural Analogs


Computational Physicochemical Property Differentiation: XLogP3-AA and Hydrogen-Bond Acceptor Count vs. 4-Acetyl and 4-Ethoxy-3-Methyl Analogs

Among the N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide series, the 3-methyl substituent yields a computed XLogP3-AA value of 2.0 with 6 hydrogen-bond acceptors (HBA), distinguishing it from the 4-acetyl analog (HBA = 7, higher polarity) and the 4-ethoxy-3-methyl analog (XLogP3-AA ≈ 2.5–3.0, higher lipophilicity) [1]. The 3-methyl substitution on the benzene ring provides a moderate lipophilicity balance that differs from both electron-withdrawing (e.g., 4-acetyl, 4-trifluoromethyl) and more electron-donating/lipophilic (e.g., 4-propoxy, 4-ethoxy-3-methyl) variants. Quantitative computed TPSA is 83.6 Ų, and the rotatable bond count is 5, parameters that influence passive membrane permeability predictions [1]. This difference in physicochemical profile can affect solubility, permeability, and non-specific protein binding in screening assays relative to analogs within the same scaffold class.

Physicochemical profiling Drug-likeness Lead optimization

ChEMBL Database Curation Status and Target Class Annotation vs. Unannotated Analogs

3-Methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is indexed in ChEMBL under CHEMBL3439756 with explicit target classification metadata, indicating it has been curated into the ChEMBL Target Tree [1]. In contrast, several close structural analogs within the same CAS cluster (e.g., 4-propoxy-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide, CAS 1396747-44-6) lack equivalent ChEMBL entries or target annotations in publicly accessible databases. The presence of ChEMBL curation implies that this specific 3-methyl derivative has undergone at least one bioactivity data deposition event, potentially involving kinase or protease target panels consistent with the broader sulfonamide-pyrazine pharmacophore [2]. This curated status makes CAS 1396760-09-0 a more tractable starting point for structure-activity relationship (SAR) exploration compared to unannotated analogs, as existing target hypotheses can guide follow-up assay selection.

Chemical biology Target fishing Database annotation

Substituent Electronic Effect Differentiation: 3-Methyl vs. 4-Substituted Analogs in Anti-Infective SAR Context

In the structurally informative N-(pyrazin-2-yl)benzenesulfonamide series (which lacks the piperidine spacer but shares the sulfonamide-pyrazine pharmacophore), substituent position and electronic character critically determine antimycobacterial activity: 4-amino-N-(pyrazin-2-yl)benzenesulfonamide displayed MIC = 6.25 μg/mL (25 μM) against M. tuberculosis H37Rv, whereas unsubstituted, methyl-substituted, and halogen-substituted variants at different positions were inactive at comparable concentrations [1]. The 3-methyl substitution in the target compound places an electron-donating group at the meta position, which is electronically distinct from the para-substituted analogs (4-acetyl, 4-ethoxy, 4-propoxy, 4-trifluoromethyl) commonly listed as alternatives. This meta-substitution pattern alters the electron density on the sulfonamide nitrogen and the aromatic ring, potentially modulating hydrogen-bond acidity and target binding geometry in zinc-dependent enzymes such as carbonic anhydrases or matrix metalloproteinases identified as targets for this pharmacophore class [1][2].

Anti-infective screening Structure-activity relationship Mycobacterium tuberculosis

Validated Application Scenarios for 3-Methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1396760-09-0) Based on Quantitative Differentiation Evidence


Physicochemical Property-Driven Screening Library Design: Balanced Lipophilicity Node

With a computed XLogP3-AA of 2.0 and TPSA of 83.6 Ų, this compound occupies a favorable region of drug-like chemical space between more polar and more lipophilic analogs [1]. Procurement as a screening library member provides a 'Goldilocks' lipophilicity reference point within the N-(pyrazin-2-yl)piperidinyl-benzenesulfonamide series, enabling systematic exploration of how incremental lipophilicity shifts (e.g., to the 4-ethoxy-3-methyl or 4-propoxy variants) affect assay hit rates, aggregation propensity, and non-specific binding.

Substituent Positional SAR Probe in Anti-Infective or Enzyme Inhibition Programs

The 3-methyl (meta) substitution pattern is structurally distinct from the para-substituted analogs commonly found in vendor catalogs (4-acetyl, 4-ethoxy, 4-propoxy, 4-trifluoromethyl) [1]. This compound serves as a dedicated meta-substituted probe for structure-activity relationship studies targeting sulfonamide-binding enzymes such as carbonic anhydrases or matrix metalloproteinase-8, where the position of the methyl group can alter the orientation of the benzenesulfonamide moiety within the active site and consequently affect potency and isoform selectivity [2].

ChEMBL-Annotated Starting Point for Computational Target Prediction and Polypharmacology Studies

As a ChEMBL-indexed compound (CHEMBL3439756) with Target Tree annotation [1], CAS 1396760-09-0 offers a lower barrier to computational follow-up compared to unannotated analogs. Researchers can leverage existing ChEMBL target class assignments to perform prospective virtual screening, proteome-wide inverse docking, or machine-learning-based target prediction without the need for de novo target identification, accelerating the transition from compound procurement to hypothesis-driven biological testing.

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